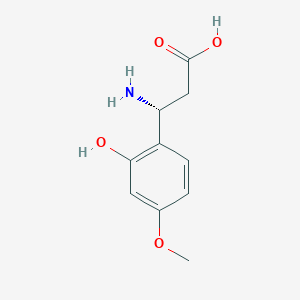![molecular formula C18H13ClN3O3S- B13049120 (Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate](/img/structure/B13049120.png)
(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” is a complex organic compound with a fascinating structure. Let’s break it down:
- The “(Z)” designation indicates that the compound has a specific geometric arrangement around a double bond.
- The core structure consists of an aminobenzoate moiety, which includes an amino group (NH₂) attached to a benzene ring.
- The compound also features a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl group via a methoxy bridge.
準備方法
Synthetic Routes
Several synthetic routes exist for the preparation of this compound. Here are a couple of notable methods:
-
Condensation Reaction:
- One approach involves condensing an appropriate amine (e.g., aniline) with a chlorothiazole derivative (such as 2-chloro-1,3-thiazole) in the presence of a base.
- The resulting intermediate undergoes a subsequent reaction with a benzoyl chloride derivative to form the target compound.
-
Multicomponent Reaction:
- Another method employs multicomponent reactions, where all the necessary components (amine, thiazole, and benzoyl chloride) react simultaneously to yield the desired product.
Industrial Production
The industrial production of this compound typically involves scaling up the most efficient synthetic route. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for large-scale production.
化学反応の分析
Reactivity
“(Z)-[amino({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminobenzoate” can participate in various chemical reactions:
Oxidation and Reduction: The benzene ring and thiazole moiety are susceptible to oxidation and reduction processes.
Substitution Reactions: The chlorine atom in the thiazole ring can be replaced by other nucleophiles.
Acylation: The benzoyl group can undergo acylation reactions.
Common Reagents and Conditions
Base-Catalyzed Condensation: Amine, chlorothiazole, base (e.g., sodium hydroxide), and benzoyl chloride.
Oxidizing Agents: Examples include potassium permanganate (KMnO₄) for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) for reduction.
Nucleophiles: Alcohols, amines, etc., for substitution reactions.
科学的研究の応用
This compound finds applications in various fields:
Medicine: Investigated as a potential drug candidate due to its unique structure and potential biological activity.
Chemical Biology: Used as a probe to study specific molecular interactions.
Materials Science: Explored for its properties in materials and polymers.
作用機序
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
類似化合物との比較
While there are no direct analogs, we can compare it to related structures:
Similar Compounds:
特性
分子式 |
C18H13ClN3O3S- |
|---|---|
分子量 |
386.8 g/mol |
IUPAC名 |
2-[[amino-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino]benzoate |
InChI |
InChI=1S/C18H14ClN3O3S/c19-18-21-9-11(26-18)10-25-15-8-4-2-6-13(15)16(20)22-14-7-3-1-5-12(14)17(23)24/h1-9H,10H2,(H2,20,22)(H,23,24)/p-1 |
InChIキー |
PDOSNJJAKHZZJC-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C(=C1)C(=O)[O-])N=C(C2=CC=CC=C2OCC3=CN=C(S3)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-((Tert-butoxycarbonyl)amino)-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13049045.png)



![Tert-butyl 1'-methyl-2',5'-dioxo-8-azaspiro[bicyclo[3.2.1]octane-3,4'-imidazolidine]-8-carboxylate](/img/structure/B13049081.png)



![Methyl 4-hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylate](/img/structure/B13049106.png)




